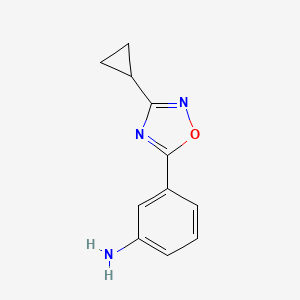

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Beschreibung

BenchChem offers high-quality 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYNESDENROIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

An In-Depth Technical Guide to the Synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Executive Summary

This guide provides a comprehensive, technically detailed overview of a robust and efficient synthetic pathway for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. This compound incorporates three key structural motifs of interest in medicinal chemistry: a cyclopropyl group, a 1,2,4-oxadiazole heterocycle, and an aniline moiety. The presented synthesis is a convergent two-stage process, beginning with the construction of a nitro-substituted oxadiazole intermediate, followed by a chemoselective reduction. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, mechanistic insights, and a comparative analysis of critical reaction steps to ensure both reproducibility and a deep understanding of the process.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. It is frequently employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The synthesis of substituted anilines is also a cornerstone of pharmaceutical chemistry, as the aniline group serves as a versatile precursor for a vast array of further chemical modifications.

The target molecule, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, combines these valuable features. The synthetic strategy detailed herein is designed for efficiency and clarity, proceeding through the formation of the key intermediate, 3-cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole, which is subsequently reduced to the final aniline product. This approach allows for the late-stage introduction of the reactive amino group, a common tactic in multi-step synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical and convergent synthetic plan. The primary disconnection is at the C-N bond of the aniline, tracing it back to a more stable nitro-substituted precursor. The 1,2,4-oxadiazole ring is then disconnected into its constituent synthons: an amidoxime (or its equivalent imidamide) and an activated carboxylic acid derivative (an acyl chloride).

This analysis identifies two key starting materials: Cyclopropanecarboximidamide Hydrochloride and 3-Nitrobenzoyl Chloride . The following sections detail the preparation of these precursors and their subsequent use in the main synthetic sequence.

Synthesis of Key Intermediates

Preparation of Cyclopropanecarboximidamide Hydrochloride

Cyclopropanecarboximidamide is a crucial building block for introducing the 3-cyclopropyl moiety onto the oxadiazole ring. It is typically prepared from cyclopropanecarbonitrile via the Pinner reaction and isolated as its stable hydrochloride salt.[1][2]

Experimental Protocol:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. The flask is charged with anhydrous ethanol.

-

Reaction: The ethanol is cooled to 0 °C in an ice bath, and dry hydrogen chloride (HCl) gas is bubbled through the solvent until saturation.

-

Addition: Cyclopropanecarbonitrile (1.0 eq) is added dropwise to the cold, saturated ethanolic HCl solution.[2]

-

Incubation: The reaction mixture is sealed and stirred at room temperature. The progress is monitored until the nitrile is consumed (typically several hours to overnight).

-

Ammonolysis: The mixture is cooled again to 0 °C, and anhydrous ammonia gas is bubbled through until the solution is basic, leading to the precipitation of ammonium chloride.

-

Workup: The solvent is removed under reduced pressure. The resulting solid residue is triturated with diethyl ether to remove non-polar impurities.

-

Purification: The solid is filtered, washed with cold diethyl ether, and dried under vacuum to yield cyclopropanecarboximidamide hydrochloride as a white to off-white crystalline solid.[1][3]

Preparation of 3-Nitrobenzoyl Chloride

The acyl chloride is the activated component for the oxadiazole ring formation. It is readily synthesized from 3-nitrobenzoic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5] The use of thionyl chloride is often preferred due to the volatile nature of its byproducts (SO₂ and HCl).

Experimental Protocol:

-

Setup: A round-bottom flask is fitted with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

Reaction: 3-Nitrobenzoic acid (1.0 eq) is placed in the flask, and thionyl chloride (a stoichiometric excess, typically 2-3 eq, can also be used as the solvent) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heating: The mixture is heated to reflux (approx. 76 °C) and stirred until the evolution of gas ceases and all the solid has dissolved, indicating the completion of the reaction (typically 2-4 hours).[4]

-

Purification: Excess thionyl chloride is removed by distillation under reduced pressure. The crude 3-nitrobenzoyl chloride is then purified by vacuum distillation to yield a yellow liquid or low-melting solid.[6]

Construction of the 1,2,4-Oxadiazole Ring

The core heterocyclic scaffold is constructed by the reaction of cyclopropanecarboximidamide with 3-nitrobenzoyl chloride. This transformation proceeds via an initial O-acylation of the amidoxime tautomer of the imidamide, followed by a base-mediated or thermally induced cyclodehydration.[7][8]

Experimental Protocol: Synthesis of 3-cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole

-

Setup: A round-bottom flask is charged with cyclopropanecarboximidamide hydrochloride (1.0 eq) and a suitable solvent such as pyridine or dichloromethane with an added base like triethylamine.

-

Addition: The solution is cooled to 0 °C, and a solution of 3-nitrobenzoyl chloride (1.0 eq) in the same solvent is added dropwise with vigorous stirring.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC). In some protocols, gentle heating may be required to facilitate the final cyclodehydration step.[9]

-

Workup: The reaction mixture is quenched with water. If a non-aqueous solvent was used, it is washed sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure nitro-oxadiazole intermediate.

Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to the corresponding aniline. This is a critical transformation, and the choice of method depends on factors such as functional group tolerance, scale, safety, and environmental impact.[10]

Method Selection: A Comparative Analysis

Two primary methods are considered for this reduction: catalytic hydrogenation and reduction with tin(II) chloride.

| Feature | Catalytic Hydrogenation (H₂/Pd/C) | Tin(II) Chloride (SnCl₂·2H₂O) |

| Mechanism | Heterogeneous catalysis involving hydrogen gas and a metal surface. | Electron transfer from the Sn²⁺ salt followed by protonation.[11] |

| Reagents | H₂ gas (or a hydrogen donor), Palladium on Carbon (Pd/C) catalyst. | Tin(II) chloride dihydrate, concentrated HCl, solvent (e.g., ethanol). |

| Conditions | Neutral or acidic, often requires H₂ pressure (balloon to several atm). | Strongly acidic, often requires heating. |

| Advantages | High atom economy (water is the only byproduct), simple workup (catalyst filtration), considered a "green" method.[10][12] | Excellent chemoselectivity, tolerates many functional groups that might be reduced by hydrogenation (e.g., some double bonds).[11][13] |

| Disadvantages | H₂ gas is flammable/explosive, catalysts can be pyrophoric, may reduce other sensitive functional groups.[10][14] | Generates significant metallic waste, workup can be cumbersome due to tin salt precipitation, tin compounds have toxicity concerns.[10][11] |

| Recommendation | Preferred for its clean reaction profile and simple workup, provided that appropriate safety measures for handling hydrogen and pyrophoric catalysts are in place. | A robust and reliable alternative, especially if other reducible groups are present or if high-pressure hydrogenation equipment is unavailable.[11] |

For this synthesis, catalytic hydrogenation is often the method of choice due to its efficiency and cleaner profile.[13][15]

Experimental Protocol: Synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Method A: Catalytic Hydrogenation

-

Setup: A hydrogenation flask (e.g., a Parr shaker bottle or a standard round-bottom flask) is charged with 3-cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole (1.0 eq) and a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Palladium on carbon (10% Pd/C, typically 1-5 mol%) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).[13]

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas several times before being pressurized with hydrogen (typically from a balloon or a pressure reactor). The mixture is stirred vigorously at room temperature.[10]

-

Monitoring: The reaction is monitored by TLC or by observing the cessation of hydrogen uptake.

-

Workup: Upon completion, the reaction vessel is carefully purged with an inert gas. The mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet and disposed of properly.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline.

Method B: Tin(II) Chloride Reduction

-

Setup: A round-bottom flask is charged with 3-cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole (1.0 eq) and ethanol.

-

Reagent Addition: Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) is added, followed by the slow addition of concentrated hydrochloric acid.[10][16] The reaction is often exothermic.

-

Heating: The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

-

Workup: The reaction is cooled to room temperature and the solvent is partially removed. The mixture is then carefully made basic (pH > 8) by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate, which precipitates tin hydroxides.

-

Extraction: The resulting slurry is extracted several times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified as described in Method A.

Characterization Data

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected MS (m/z) |

| 3-cyclopropyl-5-(3-nitrophenyl)-1,2,4-oxadiazole | C₁₁H₉N₃O₃ | 231.21 | ~8.9 (s, Ar-H), ~8.4 (d, Ar-H), ~8.3 (d, Ar-H), ~7.8 (t, Ar-H), ~2.3 (m, CH), ~1.2 (m, CH₂) | [M+H]⁺ = 232.06 |

| 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | C₁₁H₁₁N₃O | 201.23 | ~7.4-7.2 (m, Ar-H), ~6.8 (d, Ar-H), ~3.8 (br s, NH₂), ~2.2 (m, CH), ~1.1 (m, CH₂) | [M+H]⁺ = 202.09 |

Note: Expected NMR chemical shifts are approximate and can vary based on solvent and instrument.

Safety and Handling

-

Thionyl Chloride & 3-Nitrobenzoyl Chloride: Corrosive and react violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

-

Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle under an inert atmosphere and never allow the catalyst to become dry on filter paper.[10]

-

Tin Compounds: Tin salts are toxic and pose an environmental hazard. Handle with care and dispose of waste according to institutional guidelines.[11]

Conclusion

This guide has outlined a reliable and well-documented synthetic route to 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. The strategy relies on the robust formation of the 1,2,4-oxadiazole ring from readily available precursors, followed by a standard but crucial nitro group reduction. By providing detailed experimental protocols, mechanistic rationale, and a comparative analysis of key steps, this document serves as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

- Vertex AI Search. Nitro Reduction - Common Conditions. Accessed January 19, 2026.

- Kosobokov, M. D., & Gevorgyan, V. (2021).

- Kail, B., et al.

- ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. Accessed January 19, 2026.

- Wikipedia. Reduction of nitro compounds. Accessed January 19, 2026.

- BenchChem. A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs.

- ResearchGate. Catalytic hydrogenation of nitroarenes 6 into anilines 7. Accessed January 19, 2026.

- Mettler Toledo.

- MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Accessed January 19, 2026.

- ScienceDirect. Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Accessed January 19, 2026.

- ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Wordpress.

- ResearchGate. Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Accessed January 19, 2026.

- askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. Accessed January 19, 2026.

- Royal Society of Chemistry.

- BenchChem. Synthesis routes of 3-Nitrobenzoyl chloride. Accessed January 19, 2026.

- National Institutes of Health (NIH). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Accessed January 19, 2026.

- ChemicalBook. CYCLOPROPANECARBOXAMIDE synthesis. Accessed January 19, 2026.

- Chongqing Chemdad Co. Cyclopropane-1-carboximidamide hydrochloride. Accessed January 19, 2026.

- ChemicalBook. Cyclopropane-1-carboximidamide hydrochloride CAS#: 57297-29-7. Accessed January 19, 2026.

- Smolecule. 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline. Accessed January 19, 2026.

- Google Patents. US5659081A - Process for the preparation of cyclopropanecarboxamide. Accessed January 19, 2026.

- Organic Syntheses. p-NITROBENZOYL CHLORIDE. Accessed January 19, 2026.

- PubChem. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916. Accessed January 19, 2026.

- MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Accessed January 19, 2026.

- BenchChem. 3-Chloro-N-hydroxybenzimidoyl Chloride. Accessed January 19, 2026.

- ResearchGate. (PDF) synthesis of Cyclopropyl anilines. Accessed January 19, 2026.

- ChemicalBook. 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | 1036512-83-0. Accessed January 19, 2026.

- PrepChem.com. Synthesis of B. 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-4,5-dihydro-4-ethyl-5-oxo-imidazo(1,5-a)quinazoline. Accessed January 19, 2026.

- PubChem. 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. Accessed January 19, 2026.

- PubChem. 3-Hydroxy-4-nitrobenzoyl chloride | C7H4ClNO4 | CID 15269475. Accessed January 19, 2026.

- PubChem. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495. Accessed January 19, 2026.

- Cheméo. Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Accessed January 19, 2026.

- National Institutes of Health (NIH). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Accessed January 19, 2026.

- MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Accessed January 19, 2026.

- SciSpace. Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl). Accessed January 19, 2026.

- MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Accessed January 19, 2026.

- Sigma-Aldrich. 3-Cyclopropyl-1,2,4-oxadiazol-5-amine AldrichCPR 302842-68-8. Accessed January 19, 2026.

Sources

- 1. Cyclopropane-1-carboximidamide hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Cyclopropane-1-carboximidamide hydrochloride CAS#: 57297-29-7 [amp.chemicalbook.com]

- 3. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. mt.com [mt.com]

- 15. researchgate.net [researchgate.net]

- 16. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

chemical properties of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

An In-Depth Technical Guide to the Chemical Properties of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Executive Summary: This document provides a comprehensive technical overview of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. By integrating a stable 1,2,4-oxadiazole core, a reactive aniline moiety, and a conformationally constrained cyclopropyl group, this molecule presents a unique scaffold for creating novel therapeutic agents. This guide delves into its fundamental physicochemical and structural properties, offers a predictive analysis of its spectroscopic characteristics, outlines a plausible synthetic route with detailed protocols, and discusses its reactivity, safety considerations, and potential research applications. The content is tailored for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical profile.

Introduction: A Molecule of Modern Medicinal Chemistry

The search for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the structural basis of a vast number of pharmaceuticals. Among these, the 1,2,4-oxadiazole ring has garnered considerable attention for its unique properties.

The 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole heterocycle is a five-membered aromatic ring that has become a privileged scaffold in medicinal chemistry.[1] It is recognized as a versatile bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles by resisting hydrolysis.[1] This scaffold is present in a wide array of biologically active molecules, demonstrating anticancer, anti-inflammatory, antiviral, and antimicrobial properties, among others.[1][2]

Structural Features and Significance

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS No. 1036512-83-0) is a molecule that strategically combines three key chemical motifs:

-

Aniline Moiety: Provides a primary aromatic amine group, which is a critical handle for synthetic modification and a common pharmacophore for interacting with biological targets.

-

1,2,4-Oxadiazole Core: Acts as a rigid and stable linker, properly orienting the other two substituents. Its bioisosteric nature makes it an attractive component for drug design.

-

Cyclopropyl Group: This small, strained ring introduces conformational rigidity and a unique spatial footprint, which can enhance binding affinity to target proteins and improve metabolic properties.

This specific combination of functional groups suggests that the compound is a promising building block for developing targeted therapies, potentially for neurodegenerative disorders or oncology.[1][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While experimental data for this specific molecule is limited, we can consolidate its core identifiers and computed properties.

Core Compound Identifiers

The fundamental identifiers for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline are summarized below.

| Identifier | Value | Source |

| CAS Number | 1036512-83-0 | [4][5] |

| Molecular Formula | C₁₁H₁₁N₃O | [4][5][6] |

| Molecular Weight | 201.22 g/mol | [4][5][6] |

| IUPAC Name | 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | [6] |

| Synonyms | Benzenamine, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)- | [4] |

Calculated Physicochemical Parameters

Computational models provide valuable predictions for key physicochemical properties that influence a molecule's behavior in biological systems.

| Property | Predicted Value | Method/Source |

| XLogP3 | 1.7 | PubChem |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

The computed XLogP3 value of 1.7 suggests the compound has moderate lipophilicity, indicating a good balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates.[6]

Spectroscopic Characterization (Predictive Analysis)

Spectroscopic analysis is essential for structural confirmation and quality control. While specific experimental spectra for this compound are not publicly available, a predictive analysis based on its constituent functional groups can be performed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, cyclopropyl, and amine protons.

-

Aromatic Protons (aniline ring): Four protons in the range of δ 6.5-8.0 ppm, exhibiting complex splitting patterns (doublets, triplets) characteristic of a 1,3-disubstituted benzene ring.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-5.0 ppm, whose chemical shift can vary with solvent and concentration.

-

Cyclopropyl Protons: A complex multiplet system in the upfield region (δ 0.8-2.5 ppm), consisting of a methine proton and two pairs of diastereotopic methylene protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would confirm the presence of all 11 unique carbon atoms.

-

Oxadiazole Carbons (C3, C5): Two quaternary carbons in the highly deshielded region, typically δ 165-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), including four CH carbons and two quaternary carbons attached to the amine and oxadiazole groups.

-

Cyclopropyl Carbons: One CH and one CH₂ signal in the upfield region (δ 5-20 ppm).

Predicted Infrared (IR) Spectrum

IR spectroscopy would highlight key functional groups.

-

N-H Stretching: A pair of medium-to-sharp bands around 3350-3450 cm⁻¹ for the primary amine.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (cyclopropyl) C-H stretches just below 3000 cm⁻¹.

-

C=N Stretching: A strong band around 1630-1650 cm⁻¹ from the oxadiazole ring.[7]

-

C-O Stretching: A band in the 1000-1200 cm⁻¹ region, also associated with the oxadiazole ring.[7]

Predicted Mass Spectrum (MS)

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ would be observed at m/z 201.22 or 202.23, respectively, confirming the molecular weight.

Synthesis and Reactivity

The chemical behavior of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is dictated by its synthesis pathway and the reactivity of its functional groups.

Proposed Synthesis Protocol

The construction of the 1,2,4-oxadiazole ring is a well-established process in organic synthesis. A highly plausible and efficient route involves the acylation of an amidoxime followed by thermal or base-catalyzed cyclodehydration.[3][8]

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Synthesis of 3-Aminobenzamidoxime (Int1):

-

To a solution of 3-aminobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

-

Reflux the mixture for 12-24 hours, monitoring by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield 3-aminobenzamidoxime.

-

Causality: The hydroxylamine acts as a nucleophile, attacking the nitrile carbon. The base neutralizes the HCl byproduct, driving the reaction forward to form the amidoxime.

-

-

Coupling and Cyclization to Final Product:

-

In an inert atmosphere (N₂ or Ar), dissolve cyclopropanecarboxylic acid (1.1 eq) in anhydrous DMF.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise and stir at room temperature for 1 hour to form the activated acylimidazolide.[8]

-

Add a solution of 3-aminobenzamidoxime (1.0 eq) in anhydrous DMF to the activated acid.

-

Stir the mixture at room temperature for 4-6 hours to form the O-acyl amidoxime intermediate.

-

Heat the reaction mixture to 110-120 °C and maintain for 4-8 hours to induce cyclodehydration.[8]

-

Causality: CDI is an excellent coupling agent that activates the carboxylic acid without requiring harsh conditions or producing difficult-to-remove byproducts. The subsequent heating provides the energy needed to eliminate a molecule of water, closing the five-membered oxadiazole ring.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. Purify further by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

-

Chemical Reactivity Profile

The molecule's reactivity is concentrated at the aniline moiety and, to a lesser extent, the heterocyclic system.

Caption: Key reactivity sites on the molecule.

-

Aniline Amine Group: The -NH₂ group is nucleophilic and basic. It can be readily acylated, alkylated, or used in transition-metal-catalyzed cross-coupling reactions. It also activates the benzene ring, directing electrophilic substitution (e.g., halogenation, nitration) to the ortho and para positions.

-

Oxadiazole Ring: This heterocycle is generally electron-deficient and stable to many reaction conditions, contributing to its utility as a scaffold. It is resistant to mild acids, bases, and oxidizing agents. Ring cleavage typically requires harsh reductive conditions (e.g., catalytic hydrogenation) or strong nucleophiles at high temperatures.

-

Cyclopropyl Ring: While more strained than larger cycloalkanes, the cyclopropyl ring is robust under most standard synthetic conditions.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, safety protocols should be based on the known hazards of its primary functional group, aniline.[9][10]

Hazard Identification

Based on the aniline substructure and data from related compounds, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline should be handled as a hazardous substance.[9][10][11][12]

-

Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[9][10][11]

-

Carcinogenicity/Mutagenicity: Suspected of causing genetic defects and cancer.[9][11]

-

Organ Damage: May cause damage to organs (particularly blood) through prolonged or repeated exposure.[9][11]

-

Irritation: May cause serious eye damage and skin irritation or an allergic skin reaction.[9][11]

-

Environmental: Very toxic to aquatic life with long-lasting effects.[11]

Recommended Handling Protocol

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation.

-

Personal Protective Equipment (PPE):

-

Procedural Hygiene:

-

Avoid all direct contact. Do not breathe dust, vapor, or mist.

-

Wash hands thoroughly after handling.

-

Keep away from sources of ignition.[12]

-

Change contaminated clothing immediately.

-

Storage and Stability

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The aniline moiety can be sensitive to light and air, potentially darkening over time due to oxidation. For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) and in an amber vial to protect from light.[11]

Potential Applications in Research and Development

The unique structural architecture of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline makes it a valuable starting point for library synthesis and lead optimization in drug discovery.

-

Fragment-Based Drug Design (FBDD): The compound itself can serve as a high-value fragment for screening against biological targets.

-

Lead Generation: The reactive aniline handle allows for the systematic exploration of the surrounding chemical space through parallel synthesis, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Target-Specific Inhibitors: The 1,2,4-oxadiazole scaffold has been successfully employed in developing inhibitors for various enzymes. For instance, related structures have shown potent and selective inhibition of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease.[3] Other potential targets include carbonic anhydrases and various kinases, depending on the modifications made to the core structure.[1][13]

Conclusion

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a well-designed chemical scaffold that embodies several key principles of modern medicinal chemistry. Its combination of a stable, bioisosteric oxadiazole core, a synthetically versatile aniline group, and a rigid cyclopropyl moiety provides a strong foundation for the development of novel small-molecule therapeutics. While detailed experimental data remains to be published, predictive analyses of its properties and reactivity provide a robust framework for its utilization in a research setting. Proper adherence to safety protocols derived from analogous compounds is critical for its handling. This molecule represents a significant tool for chemists and pharmacologists aiming to explore new avenues in drug discovery.

References

- ChemicalBook. (n.d.). 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | 1036512-83-0.

- Sigma-Aldrich. (2024). Safety Data Sheet.

-

PubChem. (n.d.). 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline.

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline - CAS:1036512-83-0. Retrieved from [Link]

-

Karczmarzyk, Z., et al. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-4-methyl-5-oxo-6-(3-chlorophenoxy)-4,5-dihydroimidazo(1,5-a) quinazoline. Retrieved from [Link]

-

HETEROCYCLES. (2008). A clean synthesis of 3,3-bis(5-amino-1h-pyrazol-4-yl)- indolin-2-one derivative. Retrieved from [Link]

-

Indenta Chemicals. (n.d.). Material Safety Data Sheet Aniline. Retrieved from [Link]

-

MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]

-

MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

MDPI. (n.d.). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Retrieved from [Link]

-

SciSpace. (2014). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl). Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Retrieved from [Link]

- ResearchGate. (2025). (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) -. Retrieved from https://www.researchgate.net/publication/282322301_Experimental_FT-IR_13C1H-NMR_and_DFT_B3LYP_B3PW91_Studies_of_3-n-Propyl-4-2-4-Methoxybenzoxy-3-methoxy_benzylidenamino-45-dihydro-1H-124-triazol-5-onesones

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | 1036512-83-0 [amp.chemicalbook.com]

- 5. 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline - CAS:1036512-83-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | C11H11N3O | CID 19013331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 9. chemos.de [chemos.de]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. indenta.com [indenta.com]

- 13. Buy 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline [smolecule.com]

Whitepaper: Elucidating the Mechanism of Action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, a Novel Anticancer Candidate

Executive Summary

The 1,2,4-oxadiazole heterocycle is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant potential in oncology.[1][2][3] This guide focuses on a specific novel entity, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (hereafter designated CPO-3A), a compound of interest for its potential as an anticancer therapeutic. Due to its novelty, the precise mechanism of action (MOA) remains uncharacterized. This document outlines a systematic, multi-phase research protocol designed to comprehensively elucidate the pharmacological MOA of CPO-3A. We will progress from broad phenotypic screening to identify its cellular effects, to targeted biochemical and molecular assays to pinpoint its primary molecular target(s). The proposed workflow is designed to be self-validating, with each phase informing the experimental design of the next, ensuring a rigorous and efficient path to mechanistic understanding.

Introduction: The 1,2,4-Oxadiazole Motif in Oncology

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the oxadiazole ring system is particularly noteworthy for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities, enhancing its drug-like properties.[2][4] The 1,2,4-oxadiazole isomer, in particular, is a core component of numerous molecules that exhibit potent antiproliferative, pro-apoptotic, and anti-inflammatory effects.[3][5] Published research on analogous structures suggests several potential mechanisms, including but not limited to tubulin polymerization disruption, kinase inhibition, and modulation of apoptosis pathways.[6][7][8]

CPO-3A combines this privileged oxadiazole core with a cyclopropyl group, known to enhance metabolic stability and binding affinity, and an aniline moiety, which provides a key vector for chemical modification and potential hydrogen bonding interactions with biological targets.[9] The critical objective of this research plan is to move from the general potential of the scaffold to the specific, actionable mechanism of CPO-3A.

Phase 1: Phenotypic Screening and Cellular Effect Characterization

The initial phase aims to answer a fundamental question: What is the primary cellular phenotype induced by CPO-3A in cancer cells? The results from this phase will form the foundational data upon which subsequent, more targeted mechanistic hypotheses are built.

Experiment 1: Multi-Lineage Cancer Cell Proliferation Assay

-

Causality and Rationale: Before investigating a specific mechanism, it is crucial to establish the compound's potency and spectrum of activity. By screening CPO-3A against a diverse panel of human cancer cell lines (analogous to the NCI-60 panel), we can identify sensitive versus resistant cancer types. This differential sensitivity provides the first clues to its MOA. For example, high potency against rapidly dividing leukemias might suggest a different mechanism than potency against solid tumors known for specific oncogenic drivers. The resulting activity "fingerprint" can be compared against databases of compounds with known mechanisms to generate initial hypotheses.[6]

-

Experimental Protocol: ATP-Based Luminescence Assay (CellTiter-Glo®)

-

Cell Plating: Seed cells from various cancer lineages (e.g., breast, lung, colon, leukemia, prostate) in 96-well, opaque-walled microplates at predetermined optimal densities. Incubate for 24 hours to allow for attachment and recovery.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of CPO-3A in appropriate cell culture medium. Add the compound dilutions to the cells, including a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Lysis and Signal Generation: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase, using the ATP from viable cells.

-

Data Acquisition: Measure luminescence using a plate-based luminometer.

-

Analysis: Convert raw luminescence units to percentage of vehicle control. Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line using non-linear regression.

-

-

Data Presentation: Summary of CPO-3A GI₅₀ Values

Cell Line Cancer Type GI₅₀ (µM) [Hypothetical Data] DU-145 Prostate 1.2 HCT-116 Colon 0.9 A549 Lung 5.4 MCF-7 Breast 2.1 K-562 Leukemia 0.5 | SK-OV-3 | Ovarian | 1.5 |

Experiment 2: Cell Cycle Analysis via Flow Cytometry

-

Causality and Rationale: A potent antiproliferative effect is often caused by a disruption of the cell division cycle. This experiment will determine if CPO-3A causes cells to accumulate in a specific phase (G1, S, or G2/M). Such an arrest is a hallmark of distinct MOAs: G1 arrest is typical for CDK inhibitors, S-phase arrest for DNA synthesis inhibitors, and G2/M arrest is characteristic of DNA damaging agents or microtubule-destabilizing agents like tubulin inhibitors.[8]

-

Experimental Workflow: Propidium Iodide Staining

Caption: Workflow for preparing cancer cells for cell cycle analysis.

Experiment 3: Apoptosis Induction Assay

-

Causality and Rationale: It is essential to distinguish between cytotoxic (cell-killing) and cytostatic (growth-arresting) effects. If CPO-3A is cytotoxic, we must determine the mode of cell death. Apoptosis (programmed cell death) is a preferred outcome for anticancer agents. This assay uses the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by Propidium Iodide, PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the Annexin V positive population would strongly suggest an apoptosis-driven MOA and direct our investigation toward specific apoptotic pathways.

-

Visualization: Apoptosis Detection Logic

Caption: Logic for differentiating cell fate based on Annexin V/PI staining.

Phase 2: Interrogating the Apoptosis Pathway

Assuming Phase 1 confirms apoptosis induction, Phase 2 will dissect the underlying molecular machinery. A promising hypothesis for compounds that sensitize cancer cells to apoptosis is the inhibition of Inhibitor of Apoptosis Proteins (IAPs).[10] IAPs, particularly XIAP, function by directly binding and neutralizing executioner caspases, thereby blocking the cell death cascade.[11][12] Small molecule IAP inhibitors can reverse this blockade.

Experiment 4: Western Blot of Key Apoptosis Biomarkers

-

Causality and Rationale: This experiment provides direct evidence of the activation of the caspase cascade. The cleavage of caspase-3 and its substrate, PARP, are definitive hallmarks of apoptosis. Concurrently, we will probe for levels of IAP family members. Some IAP inhibitors, known as SMAC mimetics, induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1/2, leading to a measurable decrease in their protein levels.[13] Observing an increase in cleaved caspases alongside a decrease in cIAP levels would be strong evidence for an IAP-antagonist MOA.

-

Protocol: Immunoblotting for Apoptotic Proteins

-

Treatment and Lysis: Treat sensitive cells (e.g., HCT-116) with CPO-3A at 1x and 3x GI₅₀ concentrations for 6, 12, and 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-15% polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against: Cleaved Caspase-3, Cleaved PARP, XIAP, cIAP1, and a loading control (e.g., β-Actin).

-

Secondary Antibody Incubation: Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualization: The Role of IAPs in Apoptosis

Caption: Hypothesized action of CPO-3A as an IAP inhibitor in the intrinsic apoptosis pathway.

Phase 3: Deconvolution of Alternative Mechanisms

If the data from Phase 2 does not support IAP inhibition (e.g., no change in IAP levels, no caspase cleavage), we must pivot to other plausible targets for oxadiazole-containing compounds.

Hypothesis 2: Tubulin Polymerization Inhibition

-

Rationale: Several classes of 1,2,4-oxadiazoles have been identified as potent tubulin inhibitors that bind to the colchicine site, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis.[6][8] This aligns with a potential G2/M arrest finding from Experiment 2.2. A direct, cell-free biochemical assay is the definitive method to confirm this MOA.

-

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Use a commercially available kit containing purified bovine tubulin, GTP, and a fluorescence-based reporter.

-

Assay Setup: In a 96-well plate, combine tubulin with a polymerization buffer. Add CPO-3A at various concentrations. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as positive controls, and a vehicle (DMSO) as a negative control.

-

Initiation and Measurement: Initiate polymerization by warming the plate to 37°C. Measure the fluorescence signal every minute for 60-90 minutes.

-

Analysis: Plot fluorescence intensity over time. Inhibition of polymerization will be observed as a reduction in the fluorescence signal's slope and maximum intensity compared to the vehicle control.

-

Hypothesis 3: Kinase Inhibition

-

Rationale: The cellular proteome contains over 500 kinases, many of which are validated oncology targets. Given that some oxadiazole derivatives are known to inhibit kinases like PI3K, a broad kinase screen is an efficient method to identify potential targets.[7] This unbiased approach can uncover both the primary MOA and potential off-target effects that might contribute to the compound's overall cellular phenotype or future toxicity concerns.

-

Experimental Approach: Commercial Kinase Panel Screen

-

Selection: Submit CPO-3A to a commercial vendor (e.g., Eurofins, Reaction Biology) for screening.

-

Screening Format: Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified human kinases.

-

Data Output: Results are provided as a percentage of inhibition for each kinase.

-

Follow-up: Any significant "hits" (e.g., >50% inhibition) must be validated by determining the IC₅₀ in a dedicated dose-response biochemical assay and subsequently confirmed with a target engagement assay in a cellular context.

-

Conclusion

References

- Title: Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs Source: International Journal of Pharmaceutical and Clinical Research URL

-

Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL: [Link]

-

Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

-

Title: IAP Inhibition Source: Merck URL: [Link]

-

Title: Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles Source: ResearchGate URL: [Link]

-

Title: A Review on Synthesis and Biological Activities of Oxadiazole Derivatives Source: Journal of Mines, Metals and Fuels URL: [Link]

-

Title: 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole Source: MDPI URL: [Link]

-

Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PubMed Central (PMC) URL: [Link]

-

Title: Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype Source: PubMed Central (PMC) URL: [Link]

-

Title: Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors Source: MDPI URL: [Link]

-

Title: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Source: PubChem URL: [Link]

-

Title: Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan Source: ResearchGate URL: [Link]

-

Title: X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy Source: PubMed Central (PMC) URL: [Link]

-

Title: The expanding role of IAP antagonists for the treatment of head and neck cancer Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach Source: PubMed URL: [Link]

-

Title: A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijper.org [ijper.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. informaticsjournals.co.in [informaticsjournals.co.in]

- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline [smolecule.com]

- 10. IAP Inhibition [merckgrouponcology.com]

- 11. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Interest in Modern Drug Discovery

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring three key structural motifs: a meta-substituted aniline ring, a 1,2,4-oxadiazole core, and a cyclopropyl group. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere for esters and amides, and is present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The aniline moiety provides a common handle for further synthetic modification, while the cyclopropyl group can enhance metabolic stability and binding affinity.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the structural verification and quality control of this compound. The interpretation of this data is grounded in fundamental principles and comparative analysis with structurally related molecules, offering a robust framework for its unambiguous identification.

Caption: Molecular Structure of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, both ¹H and ¹³C NMR provide a complete and unambiguous map of the proton and carbon frameworks.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum is predicted to show distinct regions for aromatic, amine, and aliphatic protons. The meta-substitution on the aniline ring will result in a specific set of splitting patterns for the four aromatic protons. The cyclopropyl protons are expected in the far upfield region, a characteristic feature owing to the ring strain and associated magnetic anisotropy.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.4 - 7.2 | m | 2H | Ar-H |

| ~ 6.9 - 6.7 | m | 2H | Ar-H |

| ~ 5.5 - 5.0 | br s | 2H | -NH₂ |

| ~ 2.2 - 2.0 | m | 1H | Cyclopropyl CH |

| ~ 1.2 - 0.9 | m | 4H | Cyclopropyl CH₂ |

Interpretation:

-

Aromatic Region (δ 6.7-7.4): The four protons on the aniline ring will exhibit complex splitting patterns (multiplets, m) characteristic of a 1,3-disubstituted benzene ring. The electron-donating amino group tends to shield the ortho and para protons, while the electron-withdrawing oxadiazole ring deshields them. The resulting overlap and coupling create a complex multiplet system.

-

Amine Protons (δ ~5.2): The chemical shift of the -NH₂ protons is highly dependent on solvent, concentration, and temperature, and the signal often appears as a broad singlet (br s) due to quadrupole broadening and hydrogen exchange.

-

Cyclopropyl Protons (δ 0.9-2.2): The cyclopropyl protons are significantly shielded and appear at high field. The methine proton (CH) will be a multiplet due to coupling with the adjacent methylene protons. The two sets of diastereotopic methylene (CH₂) protons will also show complex splitting. Data for a similar compound, 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, shows cyclopropyl protons in the range of δ 0.81-2.13 ppm, supporting this prediction.[3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters for a small organic molecule (e.g., 45° pulse angle, 2-second relaxation delay, 16-32 scans).

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

-

Analysis: Integrate the signals to determine proton ratios and analyze the splitting patterns to deduce coupling information.

Caption: Standard workflow for NMR sample analysis.

Carbon (¹³C) NMR Spectroscopy

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The most downfield signals are expected for the two carbons of the oxadiazole ring due to their direct attachment to electronegative nitrogen and oxygen atoms. The aniline and cyclopropyl carbons will appear in their characteristic regions.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 175 | C-5 (Oxadiazole) |

| ~ 168 | C-3 (Oxadiazole) |

| ~ 150 | C-NH₂ (Aromatic) |

| ~ 130 - 115 | 4x Ar-CH |

| ~ 110 | C-C₅(Oxa) (Aromatic) |

| ~ 10 - 5 | 2x Cyclopropyl CH₂ |

| ~ 5 | Cyclopropyl CH |

Interpretation:

-

Oxadiazole Carbons (δ 168-175): The C3 and C5 carbons of the 1,2,4-oxadiazole ring are significantly deshielded and appear at the low-field end of the spectrum. Published data for similar 1,2,4-oxadiazoles confirms this range.[4][5]

-

Aromatic Carbons (δ 110-150): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the amino group (C-NH₂) will be the most downfield of the aromatic signals due to the nitrogen's electronegativity, while the carbon attached to the oxadiazole ring will also be significantly downfield.

-

Cyclopropyl Carbons (δ 5-10): The carbons of the cyclopropyl ring are highly shielded and appear far upfield, typically below 10 ppm, which is a definitive diagnostic feature.

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to ¹H NMR, with key differences in acquisition parameters:

-

Sample Preparation: Use a more concentrated sample (20-50 mg) if possible to improve the signal-to-noise ratio.

-

Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width, a 30-45° pulse angle, and a significantly larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the most prominent features will be the N-H stretches of the primary amine, C-H stretches from the aromatic and cyclopropyl groups, and characteristic vibrations from the heterocyclic ring system.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

|---|---|---|

| 3450 - 3300 | N-H Stretch (Amine) | Medium, two bands |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |

| 3000 - 2850 | C-H Stretch (Cyclopropyl) | Medium |

| 1650 - 1580 | C=N Stretch (Oxadiazole) & C=C Stretch (Aromatic) | Strong |

| 1620 - 1550 | N-H Bend (Amine) | Medium-Strong |

| 1300 - 1000 | C-O-C Stretch (Oxadiazole) | Strong |

Interpretation:

-

N-H Vibrations: The primary amine of the aniline group is expected to show two distinct stretching bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches. A bending vibration is also expected around 1600 cm⁻¹.[6]

-

C=N and C-O-C Vibrations: The 1,2,4-oxadiazole ring will give rise to characteristic absorptions. A strong C=N stretching vibration is typically observed around 1600-1650 cm⁻¹, often overlapping with the aromatic C=C stretches.[7] The C-O-C stretching within the ring is expected to produce strong bands in the 1300-1000 cm⁻¹ fingerprint region.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. Under electron ionization (EI), 1,2,4-oxadiazoles typically undergo characteristic ring cleavage, which serves as a diagnostic tool for confirming the heterocyclic core.

Predicted Mass Spectrometry Data (EI-MS)

-

Molecular Formula: C₁₁H₁₁N₃O

-

Molecular Weight: 201.23 g/mol

-

Exact Mass: 201.0902

Predicted Major Fragments

| m/z | Proposed Fragment |

|---|---|

| 201 | [M]⁺˙ (Molecular Ion) |

| 120 | [M - C₄H₅NO]⁺˙ or [C₇H₆N₂]⁺˙ |

| 119 | [C₇H₅N₂]⁺ |

| 92 | [C₆H₆N]⁺ |

| 69 | [C₄H₅N]⁺˙ or [C₃H₅CO]⁺ |

Interpretation & Fragmentation Pathway: The molecular ion peak at m/z 201 should be clearly visible. The fragmentation of 1,2,4-oxadiazoles is known to proceed via cleavage of the N-O and adjacent C-C or C-N bonds.[10][11] A primary fragmentation pathway for this molecule is the characteristic retro-cycloaddition-type (RCA) cleavage of the oxadiazole ring. This can lead to the formation of a nitrile fragment and an oxazirine fragment, or other charged species resulting from bond scissions around the ring.[10] Fragments corresponding to the aniline cation (m/z 92) and the cyclopropyl nitrile cation (m/z 67, less likely) or related fragments are also plausible.

Caption: A plausible fragmentation pathway for the title compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic pattern with the theoretical pattern for C₁₁H₁₁N₃O.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, with the upfield cyclopropyl signals and downfield oxadiazole carbon signals being particularly diagnostic. IR spectroscopy confirms the presence of key functional groups, especially the primary amine. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns of the 1,2,4-oxadiazole core. Together, these techniques offer a self-validating system for ensuring the identity, purity, and structural integrity of this compound, a critical requirement for its application in research and drug development.

References

-

Fei, Q., Liu, C., & Luo, Y. (2020). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 25(18), 4236. Available at: [Link]

-

Selva, A., & Vettori, U. (2009). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 8(1), 1-27. Available at: [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). Available at: [Link]

-

Chemi, G., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795. Available at: [Link]

-

Al-Saidi, S. F. (2016). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Thesis, AL-Nahrain University. Available at: [Link]

-

Srivastava, R. M., & de Oliveira, M. L. (1991). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 29(10), 1047-1050. Available at: [Link]

-

Gotsulya, A., et al. (2024). [2-(3-R-1H-[1][2][10]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. Preprints.org. Available at: [Link]

-

NIST. (n.d.). Aniline - Mass Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Khmel'nitskii, R. A., et al. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Chemistry of Heterocyclic Compounds, 22, 399-403. Available at: [Link]

-

Ghanem, E., et al. (2015). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. American Journal of Applied Chemistry, 3(5-1), 1-6. Available at: [Link]

-

Navolotskaya, E. S., et al. (2020). Synthesis and Cytotoxicity of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2020(2), M1128. Available at: [Link]

-

NIST. (n.d.). Aniline - IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Aniline [webbook.nist.gov]

- 7. journalspub.com [journalspub.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. | NIST [nist.gov]

The Evolving Landscape of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Derivatives: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for ester and amide functionalities.[1] This technical guide delves into the burgeoning field of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. While comprehensive research on this specific isomeric scaffold is still emerging, this document synthesizes current knowledge by examining its chemical synthesis, exploring the biological activities of structurally related analogs, and elucidating potential mechanisms of action. Through a detailed exploration of analogous compounds, we provide a predictive framework for the therapeutic application of these derivatives, with a particular focus on their potential as enzyme inhibitors and anticancer agents.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] Its prevalence in drug discovery is attributed to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] The incorporation of a cyclopropyl group can further enhance potency and metabolic stability, while the aniline moiety provides a versatile point for synthetic modification to explore structure-activity relationships (SAR).

This guide will specifically focus on the 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline core, navigating the current understanding of its biological potential by drawing parallels with closely related and better-studied analogs.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of 1,2,4-oxadiazoles is a well-established area of organic chemistry. A common and effective method for creating the 3,5-disubstituted 1,2,4-oxadiazole ring involves the cyclization of an O-acyl-amidoxime intermediate. While specific protocols for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline are not extensively documented in publicly available literature, a general and adaptable synthetic route can be proposed based on established methodologies.

General Synthetic Protocol

A plausible synthetic pathway would involve the reaction of a commercially available 3-aminobenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate would then be reacted with cyclopropanecarbonyl chloride to yield an O-acyl-amidoxime, which can subsequently undergo cyclization to the desired 1,2,4-oxadiazole ring upon heating.

Experimental Protocol: Synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (Hypothetical)

-

Step 1: Synthesis of 3-aminobenzamidoxime.

-

To a solution of 3-aminobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 3-aminobenzamidoxime.

-

-

Step 2: Acylation with Cyclopropanecarbonyl Chloride.

-

Dissolve 3-aminobenzamidoxime in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add cyclopropanecarbonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the formation of the O-acyl-amidoxime intermediate by TLC.

-

-

Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring.

-

Heat the reaction mixture from Step 2 to reflux for 8-12 hours.

-

The cyclization can be promoted by the addition of a mild base, such as pyridine or triethylamine.

-

Monitor the disappearance of the intermediate and the formation of the product by TLC.

-

After cooling, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline.

-

Biological Activities: Insights from Analogous Structures

The biological activities of 1,2,4-oxadiazole derivatives are diverse and well-documented, with prominent examples in anticancer and anti-inflammatory research.[2][4] Given the limited direct data on 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, we will extrapolate potential activities from structurally similar compounds.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives.[5] For instance, compounds containing the 1,2,4-oxadiazole ring have been investigated as selective inhibitors of human carbonic anhydrase isoforms, which are implicated in cancer.[3] Furthermore, 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole have been identified as inducers of apoptosis.[4]

A study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues revealed significant anticancer activity against a panel of cancer cell lines, including leukemia, melanoma, and breast cancer.[5] While the core is a 1,3,4-oxadiazole, the presence of an aniline-like moiety suggests that our target compound could exhibit similar cytotoxic effects.

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Analogs

| Compound | Cancer Cell Line | Activity (IC50 µM) | Reference |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Panel of 11 cancer cell lines | Mean IC50 ≈ 92.4 | [4] |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Not specified for cancer | MAO-B Inhibition | [6] |

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many small molecule drugs exert their therapeutic effects. The 1,2,4-oxadiazole scaffold has been successfully incorporated into inhibitors of various enzymes.

-

Monoamine Oxidase (MAO) Inhibition: A notable example is the synthesis of a 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole derivative which demonstrated potent and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 value of 0.036 µM.[6] MAO-B inhibitors are used in the treatment of Parkinson's disease. This suggests that derivatives of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline could be explored for their potential as neuroprotective agents.

-

Cholinesterase Inhibition: A series of 1,2,4-triazole derivatives, which share some structural similarities with oxadiazoles in being five-membered nitrogen-containing heterocycles, have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[7][8]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of the target enzyme (e.g., MAO-B, AChE) in a suitable buffer.

-

Prepare a stock solution of the corresponding substrate (e.g., kynuramine for MAO-B, acetylthiocholine for AChE).

-

-

Compound Preparation:

-

Dissolve the test compounds (derivatives of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline) in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Perform serial dilutions to obtain a range of test concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and pre-incubate for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the product formation over time using a suitable detection method (e.g., fluorescence or absorbance) with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline derivatives is yet to be established, we can infer potential trends from related structures. The aniline ring offers a prime location for chemical modification to probe the effects of various substituents on biological activity.

-

Substitution on the Aniline Ring: The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of substituents on the aniline ring are expected to significantly influence activity. For many classes of enzyme inhibitors, the introduction of small alkyl, halogen, or alkoxy groups can modulate potency and selectivity.

-

Modification of the Cyclopropyl Group: While the cyclopropyl group often contributes to favorable pharmacokinetic properties, its replacement with other small alkyl or cycloalkyl groups could be explored to optimize binding to a specific biological target.

-